Direct Potency Comparison: TAI-1 vs. INH1 in K562 Chronic Myeloid Leukemia Cells
TAI-1 demonstrates a greater than 1000-fold improvement in antiproliferative potency compared to its predecessor, INH1, in the K562 chronic myeloid leukemia cell line [1]. This dramatic increase in activity was achieved through medicinal chemistry optimization of the core scaffold, moving from micromolar to low nanomolar potency, which is essential for enabling further preclinical development [1].
| Evidence Dimension | Growth Inhibition (GI50) |
|---|---|
| Target Compound Data | GI50 = 13.48 nM (TAI-1) |
| Comparator Or Baseline | GI50 = 11.7 μM (INH1) |
| Quantified Difference | ~1000-fold improvement (INH1 GI50 / TAI-1 GI50 ≈ 868) |
| Conditions | K562 cells; 96-hour incubation; cell viability assessed by MTS assay [1] |
Why This Matters
This ~1000-fold potency gain is a critical procurement discriminator; it distinguishes TAI-1 as the only viable Hec1-targeting probe for low-nanomolar cellular assays, where the micromolar activity of INH1 is insufficient and confounds interpretation.
- [1] Huang LY, Lee YS, Huang JJ, Chang CC, Chang JM, Chuang SH, Kao KJ, Tsai YJ, Tsai PY, Liu CW, Lin HS, Lau JY. Characterization of the biological activity of a potent small molecule Hec1 inhibitor TAI-1. J Exp Clin Cancer Res. 2014 Jan 9;33(1):6. doi: 10.1186/1756-9966-33-6. PMID: 24401611. View Source
